![molecular formula C11H12Cl2N2O2 B6344899 Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methylphenyl)hydrazin-1-ylidene]acetate CAS No. 27143-22-2](/img/structure/B6344899.png)

Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methylphenyl)hydrazin-1-ylidene]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

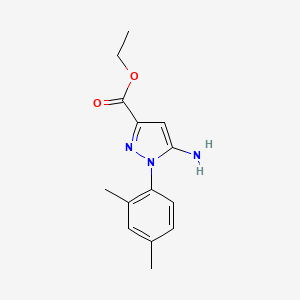

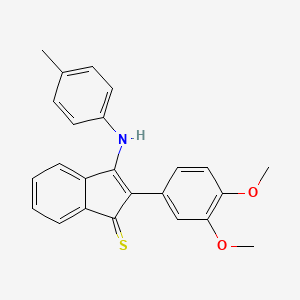

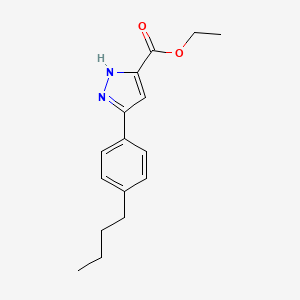

Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methylphenyl)hydrazin-1-ylidene]acetate, often referred to as E2C2MPA, is an organic compound primarily used in scientific research. It is a member of the hydrazine family and has been used in various laboratory experiments for its unique chemical and physical properties. E2C2MPA is a colorless and odorless liquid at room temperature and has a molecular weight of 300.3 g/mol. It is highly soluble in water and can be stored at room temperature.

Scientific Research Applications

E2C2MPA has been used in various scientific research experiments. It has been used as a catalyst in the synthesis of new compounds, as a reagent in the synthesis of nucleosides, and as a ligand in coordination chemistry. Additionally, it has been used in the study of drug metabolism and as a substrate for enzyme-catalyzed reactions. It has also been used in the study of enzyme inhibition and as a substrate in the development of novel drugs.

Mechanism of Action

E2C2MPA acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down acetylcholine, a neurotransmitter responsible for sending signals between neurons in the brain. When E2C2MPA binds to AChE, it prevents the enzyme from breaking down acetylcholine, resulting in an increase in acetylcholine levels. This increased level of acetylcholine is believed to be responsible for the biochemical and physiological effects of E2C2MPA.

Biochemical and Physiological Effects

The biochemical and physiological effects of E2C2MPA are due to its ability to inhibit AChE. This inhibition results in an increase in acetylcholine levels, which can have a variety of effects on the body. These effects include increased alertness and focus, improved memory, increased muscle strength, and improved cognitive function. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

The use of E2C2MPA in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its chemical and physical properties make it easy to store and use. Additionally, it is highly soluble in water, which makes it easy to work with in aqueous solutions. However, there are some limitations to its use in laboratory experiments. For example, it is toxic and can be irritating to the skin and eyes, so it must be handled with care. Additionally, it is not very stable and can easily degrade if not stored properly.

Future Directions

The use of E2C2MPA in scientific research has great potential for the future. It can be used to further investigate the mechanism of action of AChE inhibitors, and to develop novel drugs based on this mechanism. Additionally, it can be used to study the effects of acetylcholine on the body and to develop new treatments for various diseases. Furthermore, it can be used to study the effects of various environmental factors on the body, as well as to develop new methods of drug delivery. Finally, it can be used to develop new methods of drug synthesis, as well as to study the effects of various drugs on the body.

Synthesis Methods

E2C2MPA can be synthesized through a reaction between 2-chloro-2-[2-(5-chloro-2-methylphenyl)hydrazin-1-ylidene]acetic acid and ethyl alcohol. This reaction is conducted in an open flask with a reflux condenser and a stirrer. The reaction is heated to a temperature of 120°C and stirring is continued until the reaction is complete. The product is then filtered and purified using a column chromatography technique.

properties

IUPAC Name |

ethyl (2Z)-2-chloro-2-[(5-chloro-2-methylphenyl)hydrazinylidene]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O2/c1-3-17-11(16)10(13)15-14-9-6-8(12)5-4-7(9)2/h4-6,14H,3H2,1-2H3/b15-10- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJISRPTQOZEMA-GDNBJRDFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=C(C=CC(=C1)Cl)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/NC1=C(C=CC(=C1)Cl)C)/Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methylphenyl)hydrazin-1-ylidene]acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

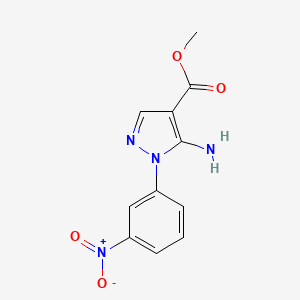

![Ethyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B6344883.png)

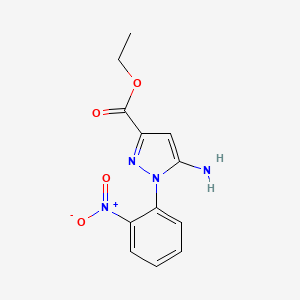

![Ethyl (2Z)-2-chloro-2-[2-(2-chloro-4-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344888.png)

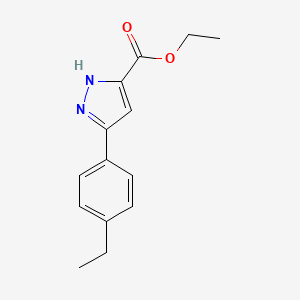

![Ethyl (2Z)-2-chloro-2-[2-(2-ethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344912.png)